molecular formula C13H14N4O2S2 B2810635 1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea CAS No. 1334369-46-8

1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea

Cat. No. B2810635
M. Wt: 322.4
InChI Key: UBDJBBURVIFFQT-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel thiazolyl urea derivatives, including those similar in structure to 1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea, have been synthesized and structurally analyzed. Such compounds have demonstrated promising antitumor activities, highlighting their potential in cancer research (Ling et al., 2008).

Biological Evaluation in Medicinal Chemistry

  • Urea and bis-urea derivatives, including structures analogous to the subject compound, have been synthesized and evaluated for their biological activity. These compounds show significant antiproliferative effects against various cancer cell lines, suggesting their utility in developing anticancer drugs (Perković et al., 2016).

Application in Pharmacology

  • Specific urea derivatives, akin to the compound , have been studied for their potential as anthelmintic agents. These studies reveal insights into the modification of heterocyclic rings, which could lead to the discovery of active analogs with therapeutic applications (Sarkar et al., 2013).

Inhibitor Development in Neuroscience

  • Thiazolyl urea derivatives, closely related to the compound , have been used to develop inhibitors for specific enzymes like glycogen synthase kinase 3β (GSK-3β). These studies contribute to the understanding of drug development for neurodegenerative disorders (Vasdev et al., 2005).

properties

IUPAC Name

1-(2-methoxyethyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-7-15-10-9(20-7)4-3-8-11(10)21-13(16-8)17-12(18)14-5-6-19-2/h3-4H,5-6H2,1-2H3,(H2,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDJBBURVIFFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea

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